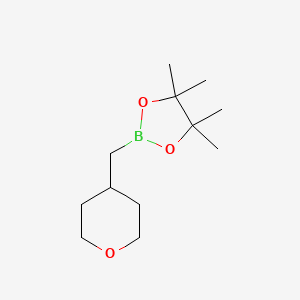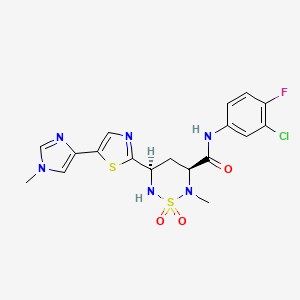
4,4,5,5-tetramethyl-2-((tetrahydro-2H-pyran-4-yl)methyl)-1,3,2-dioxaborolane
Vue d'ensemble
Description
4,4,5,5-tetramethyl-2-((tetrahydro-2H-pyran-4-yl)methyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, and a tetrahydro-2H-pyran-4-ylmethyl group, which is a six-membered ring containing oxygen.
Mécanisme D'action
Target of Action
The primary targets of (4-Tetrahydropyranyl)methylboronic Acid Pinacol Ester are organic synthesis processes, particularly those involving the Suzuki–Miyaura coupling . This compound is a type of organoboron compound, which are highly valuable building blocks in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of boron from the compound . This process is crucial in the transformation of the compound into a broad range of functional groups .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway is a carbon–carbon bond-forming reaction that is widely used in organic synthesis . The compound’s interaction with this pathway results in the formation of diverse molecules with high enantioselectivity .
Pharmacokinetics
It’s known that the compound is stable and easy to purify . The compound’s stability is a significant factor that influences its bioavailability .
Result of Action
The compound’s action results in the formation of diverse molecules with high enantioselectivity . These molecules are crucial in various organic synthesis processes . Additionally, the compound’s action can lead to the formal anti-Markovnikov hydromethylation of alkenes, a valuable but unknown transformation .
Action Environment
The action of (4-Tetrahydropyranyl)methylboronic Acid Pinacol Ester is influenced by environmental factors such as air and moisture . These factors can affect the compound’s stability, which in turn influences its action, efficacy, and stability .
Méthodes De Préparation
The synthesis of 4,4,5,5-tetramethyl-2-((tetrahydro-2H-pyran-4-yl)methyl)-1,3,2-dioxaborolane can be achieved through several synthetic routes. One common method involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with tetrahydro-2H-pyran-4-ylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
4,4,5,5-tetramethyl-2-((tetrahydro-2H-pyran-4-yl)methyl)-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important intermediates in the pharmaceutical and agrochemical industries.
Medicinal Chemistry: The compound is used in the synthesis of boron-containing drugs and drug candidates, as boron atoms can enhance the biological activity and selectivity of the molecules.
Material Science: It is employed in the preparation of boron-containing polymers and materials with unique properties, such as improved thermal stability and electronic conductivity.
Comparaison Avec Des Composés Similaires
Similar compounds to 4,4,5,5-tetramethyl-2-((tetrahydro-2H-pyran-4-yl)methyl)-1,3,2-dioxaborolane include other boronic esters such as:
4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane: This compound has a phenyl group instead of the tetrahydro-2H-pyran-4-ylmethyl group, making it less sterically hindered and more reactive in certain reactions.
4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane: This compound features a prop-1-en-2-yl group, which can participate in additional types of reactions such as polymerization.
This compound is unique due to its combination of steric hindrance and electronic properties, which can influence its reactivity and selectivity in various chemical reactions .
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-(oxan-4-ylmethyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)9-10-5-7-14-8-6-10/h10H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGDTKLIAIPNJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2249826-22-8 | |
| Record name | 4,4,5,5-tetramethyl-2-[(oxan-4-yl)methyl]-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid](/img/structure/B3325899.png)













